3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)benzamide
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Overview
Description
3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)benzamide is a complex organic compound that belongs to the class of sulfonyl amides This compound is characterized by the presence of an azepane ring, a sulfonyl group, an isoquinoline moiety, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate amine precursors.
Introduction of the sulfonyl group: This step often involves sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Attachment of the isoquinoline moiety: This can be done through coupling reactions, such as Suzuki or Heck coupling, using isoquinoline derivatives.
Formation of the benzamide structure: This involves amidation reactions where the amine group of the azepane ring reacts with benzoyl chloride or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzamide and isoquinoline moieties can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamide and isoquinoline derivatives.
Scientific Research Applications
3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. The isoquinoline moiety may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(piperidin-1-ylsulfonyl)-N-(isoquinolin-5-yl)benzamide: Similar structure but with a piperidine ring instead of an azepane ring.
3-(morpholin-1-ylsulfonyl)-N-(isoquinolin-5-yl)benzamide: Contains a morpholine ring instead of an azepane ring.
Uniqueness
3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)benzamide is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties. This can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different ring structures.
Properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-N-isoquinolin-5-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c26-22(24-21-10-6-8-18-16-23-12-11-20(18)21)17-7-5-9-19(15-17)29(27,28)25-13-3-1-2-4-14-25/h5-12,15-16H,1-4,13-14H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYLUDPTWAUEAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC4=C3C=CN=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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